molecular formula C7H9ClN2 B1490632 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole CAS No. 2090281-90-4

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

Cat. No.: B1490632
CAS No.: 2090281-90-4
M. Wt: 156.61 g/mol
InChI Key: HCTTYGXOGLTSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is an organic compound characterized by the presence of a chloromethyl group attached to a pyrazole ring, which also contains a cyclopropyl group. This compound is part of the broader class of pyrazoles, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to introduce the chloromethyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: this compound-5-carboxylic acid.

  • Reduction: 4-(Methyl)-3-cyclopropyl-1H-pyrazole.

  • Substitution: 4-(Aminomethyl)-3-cyclopropyl-1H-pyrazole or 4-(methoxymethyl)-3-cyclopropyl-1H-pyrazole.

Scientific Research Applications

Chemistry: In chemistry, 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its structural similarity to other biologically active pyrazoles allows it to interact with various biological targets.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities.

Industry: In industry, the compound is used in the development of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid

  • 4-(Chloromethyl)benzonitrile

  • 1-Chloro-4-(chloromethyl)benzene

Uniqueness: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is unique due to its combination of a chloromethyl group and a cyclopropyl group on the pyrazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTTYGXOGLTSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

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